4-Methoxycyclohexane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

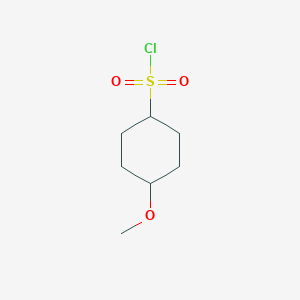

4-Methoxycyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S . It is a derivative of cyclohexane, a six-membered ring compound, with a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 4-Methoxycyclohexane-1-sulfonyl chloride, can be achieved through various methods. One common method is the chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environmentally friendly, and uses readily accessible reagents . Another method involves the oxidation of thiols using NCS/NBS-iPrOH as an oxyhalogenation reagent .Molecular Structure Analysis

The molecular structure of 4-Methoxycyclohexane-1-sulfonyl chloride consists of a six-membered cyclohexane ring with a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached . The InChI code for this compound is 1S/C7H13ClO3S/c1-11-6-3-2-4-7 (5-6)12 (8,9)10/h6-7H,2-5H2,1H3 .Chemical Reactions Analysis

Sulfonyl chlorides, such as 4-Methoxycyclohexane-1-sulfonyl chloride, are highly reactive and can undergo various chemical reactions. They can react with nucleophiles to form sulfonamides and sulfonates . They can also undergo desulfitative cross-couplings .科学的研究の応用

Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides

This compound plays a crucial role in the chromoselective synthesis of sulfonyl chlorides and sulfonamides. The process involves using a potassium poly(heptazine imide) photocatalyst. The photocatalytic reaction’s chemoselectivity can be altered by varying the color of the incident light. This strategy is implemented by using a sensitizer capable of activating a specific reaction pathway depending on the excitation light .

Synthesis of Pharmaceuticals

4-Methoxycyclohexane-1-sulfonyl chloride is used in the synthesis of pharmaceuticals. It’s a versatile material that aids in the creation of various drugs.

Organic Transformations

This compound is also used in organic transformations. Its unique properties make it a valuable tool in the field of organic chemistry.

Therapeutic Potential of Sulfonyl Urea Derivatives

Research has shown that sulfonyl urea derivatives, synthesized using 4-Methoxycyclohexane-1-sulfonyl chloride, have potential therapeutic applications. These compounds have been found to inhibit soluble epoxide hydrolase (sEH), which can effectively maintain endogenous epoxyeicosatrienoic acids (EETs) levels, resulting in the amelioration of inflammation and pain .

Anti-Inflammatory Efficacy

In studies involving lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice, compounds synthesized using 4-Methoxycyclohexane-1-sulfonyl chloride have shown promising anti-inflammatory efficacy .

Analgesic Efficacy

The analgesic efficacy of sEH inhibitor synthesized using 4-Methoxycyclohexane-1-sulfonyl chloride has been investigated in a murine pain model of tail-flick reflex. The results validate the role of sEH inhibition in inflammatory diseases .

作用機序

Safety and Hazards

特性

IUPAC Name |

4-methoxycyclohexane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQFCIVYXHOXSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2838254.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)

![(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2838262.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2838271.png)

![N-(2-morpholin-4-ylethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2838276.png)